molecular formula C9H10Cl2 B1297868 1,2-Bis(chloromethyl)-4-methylbenzene CAS No. 2735-06-0

1,2-Bis(chloromethyl)-4-methylbenzene

Cat. No.: B1297868
CAS No.: 2735-06-0
M. Wt: 189.08 g/mol
InChI Key: DQDNYZRXYYFVAT-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)-4-methylbenzene, also known as α,α’-Dichloro-o-xylene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of xylene, where two chlorine atoms are substituted at the 1 and 2 positions of the benzene ring, and a methyl group is attached at the 4 position. This compound is used in various chemical synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(chloromethyl)-4-methylbenzene can be synthesized through the chloromethylation of 4-methyltoluene (p-xylene). The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

C8H10+2CH2O+2HClC9H10Cl2+2H2O\text{C}_8\text{H}_10 + 2 \text{CH}_2\text{O} + 2 \text{HCl} \rightarrow \text{C}_9\text{H}_10\text{Cl}_2 + 2 \text{H}_2\text{O} C8​H1​0+2CH2​O+2HCl→C9​H1​0Cl2​+2H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 1,2-bis(hydroxymethyl)-4-methylbenzene.

    Oxidation: Formation of 1,2-bis(chloromethyl)-4-carboxybenzene.

    Reduction: Formation of 1,2-dimethyl-4-methylbenzene.

Scientific Research Applications

1,2-Bis(chloromethyl)-4-methylbenzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(chloromethyl)benzene: Lacks the methyl group at the 4 position.

    1,4-Bis(chloromethyl)benzene: Chlorine atoms are substituted at the 1 and 4 positions.

    1,2-Dichlorobenzene: Lacks the methyl group and has chlorine atoms at the 1 and 2 positions.

Uniqueness

1,2-Bis(chloromethyl)-4-methylbenzene is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring. This structural feature allows it to undergo a diverse range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1,2-bis(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDNYZRXYYFVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335283
Record name 1,2-bis(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2735-06-0
Record name 1,2-bis(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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